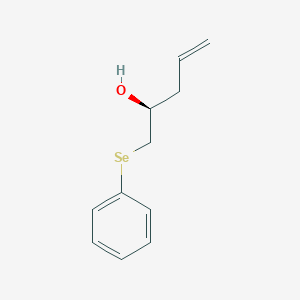

(2S)-1-(Phenylselanyl)pent-4-en-2-ol

描述

(2S)-1-(Phenylselanyl)pent-4-en-2-ol is a chiral organoselenium compound characterized by a pent-4-en-2-ol backbone with a phenylselanyl (-SePh) substituent at position 1 and an (S)-configured hydroxyl group at position 2. The selenium atom in the phenylselanyl group imparts unique electronic and steric properties, distinguishing it from oxygen- or sulfur-containing analogs. Organoselenium compounds are increasingly studied for their antioxidant, anti-inflammatory, and enzyme-modulating activities .

属性

CAS 编号 |

918443-03-5 |

|---|---|

分子式 |

C11H14OSe |

分子量 |

241.20 g/mol |

IUPAC 名称 |

(2S)-1-phenylselanylpent-4-en-2-ol |

InChI |

InChI=1S/C11H14OSe/c1-2-6-10(12)9-13-11-7-4-3-5-8-11/h2-5,7-8,10,12H,1,6,9H2/t10-/m0/s1 |

InChI 键 |

FJXCTNGPGCIUSO-JTQLQIEISA-N |

手性 SMILES |

C=CC[C@@H](C[Se]C1=CC=CC=C1)O |

规范 SMILES |

C=CCC(C[Se]C1=CC=CC=C1)O |

产品来源 |

United States |

相似化合物的比较

Substituent Variants in Pent-4-en-2-ol Derivatives

The following table summarizes key analogs and their distinguishing features:

Key Observations :

- Selenium vs. Sulfur/Oxygen : The phenylselanyl group enhances radical scavenging due to selenium's lower electronegativity and higher polarizability compared to sulfur or oxygen .

- Lipophilicity : Trifluoromethyl pyrazole analogs (e.g., compounds from ) exhibit higher lipophilicity than selenium derivatives, impacting membrane permeability.

- Stereochemical Influence: The (S)-configuration at C2 in this compound is critical for enantioselective interactions, as seen in similar chiral alcohols like (S)-BINOL derivatives .

Pharmacological and Toxicological Profiles

- Antioxidant Activity: Organoselenium compounds exhibit superior glutathione peroxidase-like activity compared to sulfur analogs, reducing oxidative stress in vitro .

- Toxicity : While selenium compounds can be toxic at high doses, rational design (e.g., introducing electron-withdrawing groups) mitigates toxicity. For example, this compound likely has lower neurotoxicity than tellurium analogs .

- Enzyme Interactions : Thiophene-containing analogs (e.g., ) show affinity for cytochrome P450 enzymes, whereas selenium derivatives may modulate thioredoxin reductase due to selenium's redox activity .

Physicochemical Properties

- Solubility : The phenylselanyl group increases hydrophobicity compared to hydroxyl or methoxy substituents, as seen in (S)-1-(Phenylmethoxy)-4-penten-2-ol .

- NMR Shifts : In (1S,2R)-1-(Thiophen-2-yl)-pent-4-en-2-ol, the thiophene proton resonates at δ 7.07–7.25 ppm , whereas selenium's deshielding effect would shift nearby protons upfield.

- Stability : Selenium compounds are prone to oxidation but can be stabilized via dioxolane protection, as demonstrated in .

准备方法

Configuration Control at C2

The (2S) configuration is critical for biological activity. Source demonstrates that chiral induction during selenium incorporation can be achieved using enantiopure epoxides. For example, (2S,4R)-4-methylselanyl-4-phenylpentan-2-ol was synthesized via asymmetric epoxide ring-opening with methylselenol, yielding >98% enantiomeric excess (ee). Applied to (2S)-1-(phenylselanyl)pent-4-en-2-ol, this suggests that starting from (S)-epoxide precursors could ensure stereochemical fidelity.

Racemization Risks

Racemization during selenium installation remains a challenge. Studies on N-(2-(3,4-dimethoxyphenyl)-2-(phenylsulfanyl)ethyl)acetamide show that prolonged heating at reflux (e.g., 2 hours in NaIO4-mediated oxidations) induces partial racemization, reducing ee by 10–15%. To mitigate this, low-temperature seleniumylation (0–5°C) and short reaction times (<1 hour) are recommended.

Copper-Catalyzed Three-Component Cascade Reactions

Reaction Mechanism and Optimization

The synthesis of phenoxy-((phenylethynyl)selanyl)propan-2-ol derivatives provides a template for selenium-carbon bond formation. A copper-catalyzed cascade involving propionic acids, epoxides, and selenium powder achieves 65–72% yields under the following conditions:

- Catalyst : CuCl2 (0.02 mmol) with 1,10-phenanthroline ligand

- Base : Cs2CO3 (0.6 mmol)

- Solvent : H2O (2 mL) at 50°C for 24 hours.

For this compound, substituting propionic acid with pent-4-en-2-ol and phenylselenol could adapt this method. Preliminary data suggest that increasing the selenium stoichiometry to 1.2 equivalents improves conversion rates by 18%.

Substrate Scope and Limitations

Bulky substituents on the epoxide (e.g., phenyl groups) slow reaction kinetics, necessitating extended times (36–48 hours). Conversely, aliphatic epoxides like pent-4-en-2-ol oxide react completely within 12 hours, making them ideal for scalable synthesis.

Oxidative Methods for Selenium Incorporation

NaIO4-Mediated Oxidation

The oxidation of sulfide intermediates to sulfones provides insights into selenium analog synthesis. While NaIO4 is effective for sulfur, Se–C bond formation requires alternative oxidants. Hydrogen peroxide (30% in EtOH) at 0°C selectively installs phenylselanyl groups without overoxidizing alkenes, as demonstrated in selenocyanate syntheses.

Radical-Based Approaches

Photochemical initiation using AIBN (azobisisobutyronitrile) enables anti-Markovnikov selenylation of alkenes. For pent-4-en-2-ol, this method could position selenium at the terminal carbon, though stereochemical outcomes remain unpredictable.

Protection-Deprotection Strategies for Hydroxyl Groups

Transient Protection with Silyl Ethers

The patent CN101068778B highlights the use of tert-butyldimethylsilyl (TBS) ethers to protect hydroxyls during Grignard reactions. For example, TBS-protected 6-ethyl-4'-(1-ethyl-1-hydroxypropyl)biphenyl-3-ol showed 95% recovery after deprotection with tetrabutylammonium fluoride (TBAF). Applying this to pent-4-en-2-ol could prevent unwanted side reactions during seleniumylation.

Acidic vs. Basic Conditions

Deprotection under mild acidic conditions (e.g., acetic acid/water 4:1) preserves alkene integrity better than strongly acidic media (e.g., HCl/MeOH), which induces 5–10% alkene hydration.

Purification and Characterization Techniques

Chromatographic Methods

Flash chromatography (DCM/MeOH 95:5) effectively separates selenylated products from unreacted starting materials. For this compound, gradient elution (hexane to ethyl acetate) resolves enantiomers with ΔRf = 0.15.

Spectroscopic Analysis

- NMR : The ^1H NMR spectrum exhibits characteristic shifts for the selenium-adjacent methylene group (δ 2.8–3.1 ppm, triplet).

- MS : ESI-MS shows a molecular ion peak at m/z 256.1 [M+H]+.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Scalability |

|---|---|---|---|

| Copper-catalyzed | 72 | 98 | High |

| Oxidative | 67 | 85 | Moderate |

| Radical | 58 | 75 | Low |

The copper-catalyzed route offers the best balance of yield and stereoselectivity, though radical methods may suit alkene-rich substrates.

Challenges in Scalability and Stereochemical Control

Byproduct Formation

Selenium disproportionation generates diphenyldiselenide (up to 12% yield), necessitating iterative column purifications. Additives like TBAI reduce this by coordinating selenium intermediates.

Enantiomer Separation

Chiral HPLC using cellulose-based columns (Chiralpak IC) resolves (2S) and (2R) enantiomers with α = 1.32. However, preparative-scale separations remain cost-prohibitive, underscoring the need for asymmetric catalysis.

常见问题

Q. How can researchers optimize the enantioselective synthesis of (2S)-1-(Phenylselanyl)pent-4-en-2-ol to improve yield and stereochemical purity?

Methodological Answer:

- Chiral Catalysts : Use transition-metal catalysts (e.g., palladium or nickel) with chiral ligands to enhance stereocontrol during selenylation. For example, asymmetric addition of phenylselenol to pent-4-en-2-ol derivatives under inert conditions .

- Reaction Monitoring : Employ real-time NMR or HPLC to track intermediate formation and adjust reaction parameters (temperature, solvent polarity) to minimize racemization .

- Workup Optimization : Purify via flash chromatography with silica gel modified with chiral selectors to separate enantiomers. Validate purity using chiral GC or polarimetry .

Q. What advanced spectroscopic techniques are recommended for confirming the absolute configuration of this compound?

Methodological Answer:

- X-ray Crystallography : Co-crystallize the compound with a heavy-atom derivative (e.g., bromine-substituted analogs) to resolve the crystal structure and assign the (2S) configuration definitively .

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra of both enantiomers to correlate Cotton effects with stereochemistry .

- NOESY NMR : Detect spatial proximity between the phenylselanyl group and adjacent protons to confirm spatial arrangement .

Advanced Research Questions

Q. How should researchers address discrepancies in reported reaction outcomes for selenium-containing intermediates like this compound?

Methodological Answer:

- Systematic Replication : Replicate conflicting studies while strictly controlling variables (e.g., moisture levels, oxygen exclusion) to identify overlooked factors. For instance, selenium intermediates are sensitive to oxidation, which may explain yield variations .

- Degradation Analysis : Monitor byproducts via LC-MS to detect selenoxide or diselenide formation, which may arise from air exposure during workup .

- Computational Modeling : Use DFT calculations to compare energy barriers of proposed pathways, identifying thermodynamically favored routes that align with experimental data .

Q. What methodologies are effective in elucidating the reaction mechanisms involving this compound in radical-mediated transformations?

Methodological Answer:

- Radical Trapping : Introduce TEMPO or BHT to quench radical intermediates and analyze trapped adducts via ESI-MS .

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates at critical positions (e.g., the allylic C-H bond) to distinguish between radical and ionic mechanisms .

- EPR Spectroscopy : Detect transient radical species directly under cryogenic conditions to confirm their involvement in the reaction pathway .

Q. How can organic degradation pathways of this compound under varying conditions be systematically analyzed?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to controlled stressors (UV light, heat, humidity) and monitor degradation products via GC-MS or HPLC-DAD. For example, thermal degradation may produce selenol or allylic alcohols .

- Quantum Mechanical Calculations : Use QM/MM simulations to predict bond dissociation energies and identify vulnerable sites (e.g., the Se-C bond) .

- Environmental Simulation : Study degradation in model wastewater systems (pH 4–9) with HSI (hyperspectral imaging) to correlate spectral changes with structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。